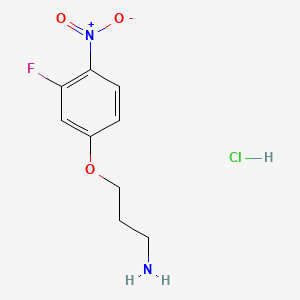![molecular formula C13H19N3O2S B6607258 tert-butylN-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate CAS No. 2839158-13-1](/img/structure/B6607258.png)
tert-butylN-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate is a chemical compound with the molecular formula C13H19N3O2S and a molecular weight of 281.38 g/mol. This compound is known for its role as a selective mGlu7 receptor antagonist, commonly referred to as ADX71743
Preparation Methods
The synthesis of tert-butyl N-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with 1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropylamine under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl N-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidin-2-ylsulfanyl group can be replaced by other nucleophiles, leading to the formation of new derivatives.
Scientific Research Applications
Tert-butyl N-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in modulating mGlu7 receptors, which are involved in various neurological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate involves its interaction with mGlu7 receptors. By binding to these receptors, the compound modulates their activity, which can influence various signaling pathways in the nervous system. This modulation can lead to changes in neurotransmitter release and neuronal excitability, making it a potential candidate for therapeutic applications in neurological disorders.
Comparison with Similar Compounds
Tert-butyl N-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate can be compared with other mGlu7 receptor antagonists, such as:
ADX71743: Another selective mGlu7 receptor antagonist with similar chemical properties and applications.
MMPIP: A compound that also targets mGlu7 receptors but has a different chemical structure and mechanism of action.
AMN082: A selective mGlu7 receptor agonist that contrasts with the antagonistic properties of tert-butyl N-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate.
The uniqueness of tert-butyl N-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate lies in its specific chemical structure, which imparts distinct properties and makes it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
tert-butyl N-[1-(pyrimidin-2-ylsulfanylmethyl)cyclopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-12(2,3)18-11(17)16-13(5-6-13)9-19-10-14-7-4-8-15-10/h4,7-8H,5-6,9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWMEZNZHYROOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CSC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
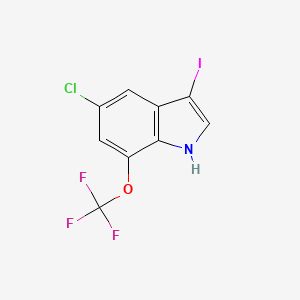
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamidehydrochloride](/img/structure/B6607186.png)
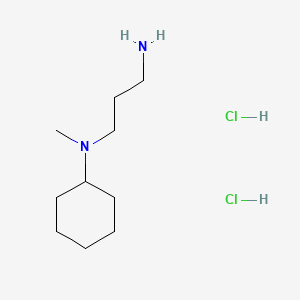
![rac-1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylicacidhydrochloride,trans](/img/structure/B6607202.png)
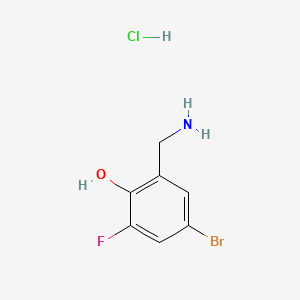
![2-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}aceticacidhydrochloride](/img/structure/B6607207.png)
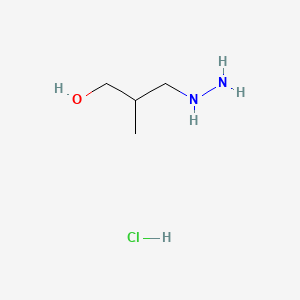
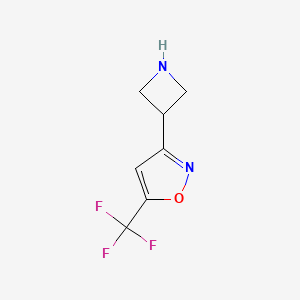
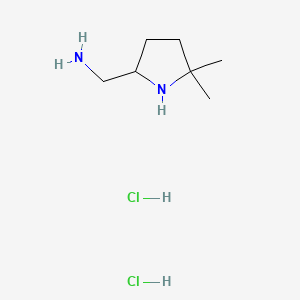
![3'-(2,4-diaminopyrimidin-5-yl)-3,5-dimethoxy-[1,1'-biphenyl]-4-ol](/img/structure/B6607240.png)
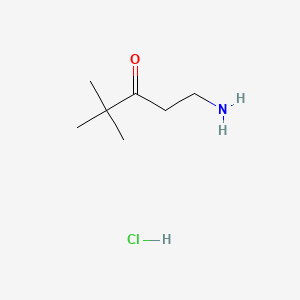
![3-{[(2-aminoethyl)sulfanyl]methyl}benzoicacidhydrochloride](/img/structure/B6607256.png)

